molecular formula C15H22N4O3 B5648730 N-cyclohexyl-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide

N-cyclohexyl-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide

Cat. No.: B5648730
M. Wt: 306.36 g/mol
InChI Key: YAOCKULYGVFHEX-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a morpholine moiety, and a cyclohexyl group, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide typically involves the reaction of cyclohexylamine with 3-(morpholine-4-carbonyl)pyrazole-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or cyclohexyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

N-cyclohexyl-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide
  • 3-(morpholine-4-carbonyl)pyrazole derivatives
  • Cyclohexyl-substituted pyrazoles

Uniqueness

N-cyclohexyl-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the morpholine moiety contributes to its solubility and reactivity. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-cyclohexyl-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c20-14(18-8-10-22-11-9-18)13-6-7-19(17-13)15(21)16-12-4-2-1-3-5-12/h6-7,12H,1-5,8-11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOCKULYGVFHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2C=CC(=N2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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